

# Synonyms and alternative names for 4-Oxopentanenitrile

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## Compound of Interest

Compound Name: 4-Oxopentanenitrile

Cat. No.: B1606563

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## An In-depth Technical Guide to 4-Oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Oxopentanenitrile**, a bifunctional organic compound of interest in chemical synthesis. This document consolidates available data on its synonyms, chemical and physical properties, synthesis, and potential applications, with a focus on providing a resource for professionals in research and development.

## Synonyms and Alternative Names

**4-Oxopentanenitrile** is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms is provided below to aid in literature searches and substance identification.<sup>[1]</sup>

IUPAC Name	4-oxopentanenitrile[1]
CAS Number	927-56-0[1]
Common Synonyms	Levulinonitrile[1]
4-Oxovaleronitrile[1]	
3-Acetylpropionitrile[1]	
Levulinic acid nitrile[1]	
Methyl 2-cyanoethyl ketone[1]	
Cyanoethyl methyl ketone[1]	
Systematic & Other Names	pentanenitrile, 4-oxo-[1]
Levulonitrile[1]	
NSC-14520[1]	
NSC-53495[1]	

## Chemical and Physical Properties

A summary of the key physicochemical properties of **4-Oxopentanenitrile** is provided in the table below. Much of the publicly available data is computed, as indicated.

Property	Value	Source
Molecular Formula	C5H7NO	PubChem[1]
Molecular Weight	97.12 g/mol	PubChem[1]
Appearance	Liquid (Predicted)	---
Boiling Point	Not available	---
Melting Point	Not available	---
Density	Not available	---
Solubility	Not available	---
InChI	InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3	PubChem[1]
InChIKey	JFVBCXHSPKJLRP-UHFFFAOYSA-N	PubChem[1]
SMILES	CC(=O)CCC#N	PubChem[1]

## Synthesis of 4-Oxopentanenitrile

While specific, detailed experimental protocols for the synthesis of **4-Oxopentanenitrile** are not readily available in the surveyed literature, a general synthetic approach can be inferred from the well-documented synthesis of its analogues, such as 2,2-Dimethyl-4-oxopentanenitrile. The most common methods involve the Michael addition of a cyanide source to a suitable  $\alpha,\beta$ -unsaturated ketone or the acylation of a nitrile.

A plausible synthetic route to **4-Oxopentanenitrile** is the Michael addition of cyanide to methyl vinyl ketone. This reaction is typically base-catalyzed.

## Generalized Experimental Protocol: Michael Addition

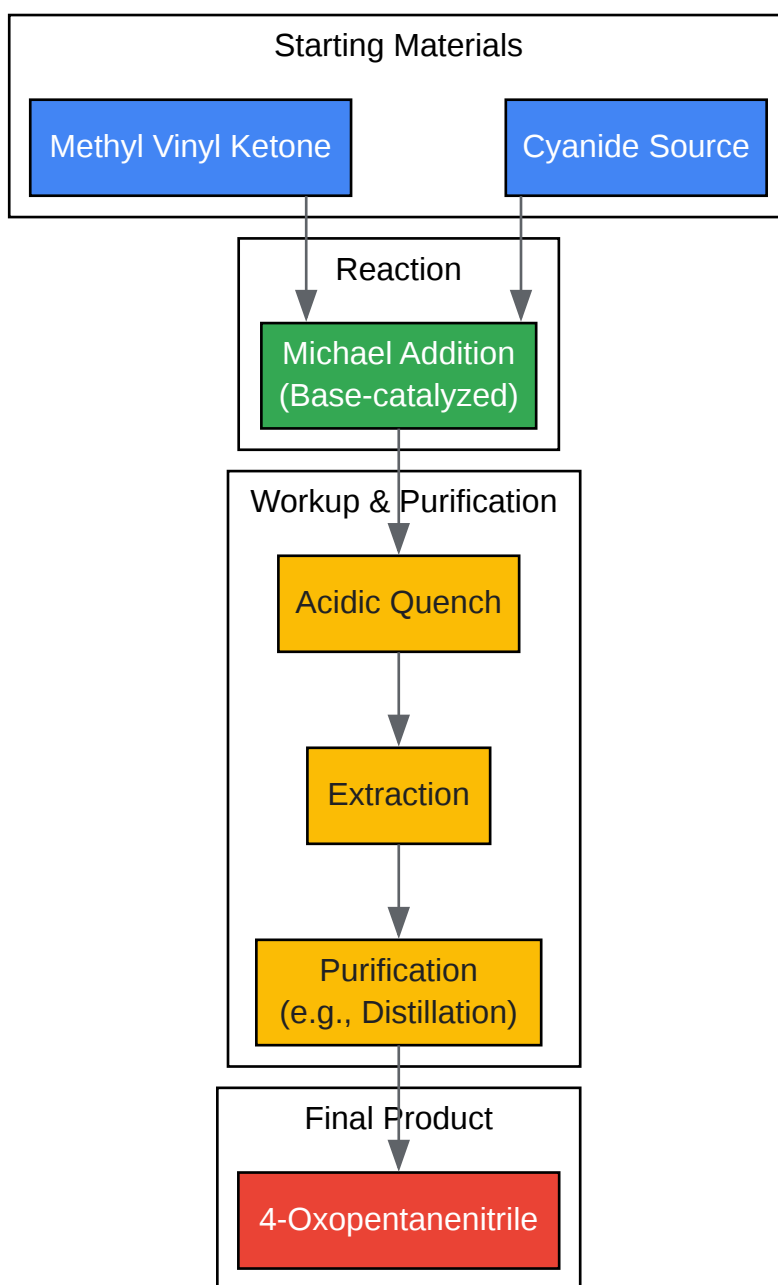
Materials:

- Methyl vinyl ketone
- A cyanide source (e.g., sodium cyanide or potassium cyanide)

- A suitable solvent (e.g., ethanol, water, or a biphasic system)
- A phase-transfer catalyst (if using a biphasic system, e.g., a quaternary ammonium salt)
- Acid for workup (e.g., dilute hydrochloric acid)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, a solution of the cyanide source in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Addition of Michael Acceptor:** Methyl vinyl ketone is added dropwise to the cyanide solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.
- **Reaction Monitoring:** The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
- **Workup:** The reaction mixture is carefully quenched with an acidic solution to neutralize the excess base and protonate the product.
- **Extraction and Purification:** The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation.



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A generalized workflow for the synthesis of **4-Oxopentanenitrile**.

## Applications in Research and Drug Development

There is limited direct information in the scientific literature regarding the specific use of **4-Oxopentanenitrile** in drug development or its interaction with biological signaling pathways.

However, its bifunctional nature, possessing both a ketone and a nitrile group, makes it a potentially versatile intermediate in organic synthesis.

Ketonitriles are known precursors for a variety of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[2] The ketone moiety can undergo reactions such as condensation with hydrazines to form pyrazoles, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.

While no specific signaling pathways involving **4-Oxopentanenitrile** have been identified, its potential role as a synthetic building block for bioactive molecules remains an area for further exploration by researchers in medicinal chemistry and drug discovery.

## Safety and Handling

**4-Oxopentanenitrile** is classified as a hazardous substance. The following information is based on available safety data.

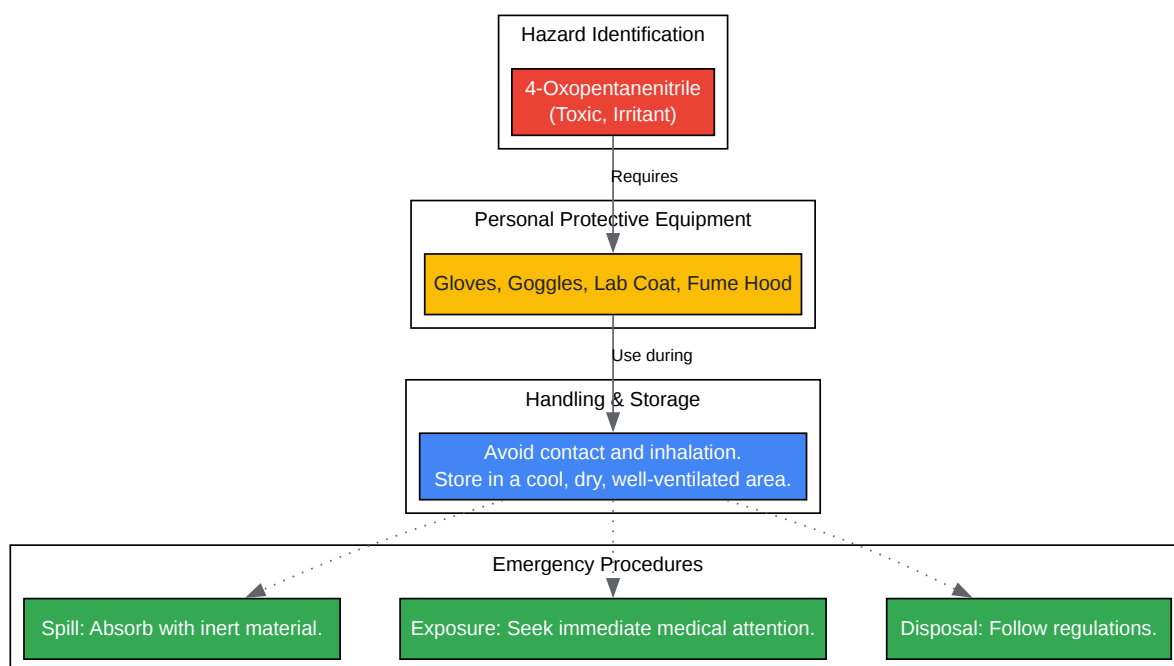
Hazard Statements:

- Toxic if swallowed.
- Harmful in contact with skin.
- Causes skin irritation.
- Causes serious eye irritation.
- Harmful if inhaled.
- May cause respiratory irritation.

Precautionary Measures:

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke when handling this substance.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water.
  - Inhalation: Move the person to fresh air.
  - In all cases of exposure, seek immediate medical attention.
- Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations.



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A logical workflow for the safe handling of **4-Oxopentanenitrile**.

## Spectral Data

Experimental spectral data for **4-Oxopentanenitrile** is not widely available in public databases. However, predicted spectral data can be useful for preliminary identification.

Predicted  $^1\text{H}$  NMR Spectrum:



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.2	Singlet	3H	-C(=O)CH <sub>3</sub>
~2.8	Triplet	2H	-CH <sub>2</sub> - adjacent to C=O
~2.5	Triplet	2H	-CH <sub>2</sub> - adjacent to CN

Predicted <sup>13</sup>C NMR Spectrum:

Chemical Shift (ppm)	Assignment
~208	C=O
~120	C≡N
~40	-CH <sub>2</sub> - adjacent to C=O
~30	-C(=O)CH <sub>3</sub>
~15	-CH <sub>2</sub> - adjacent to CN

Predicted Infrared (IR) Spectrum:

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2250	C≡N stretch (nitrile)
~1715	C=O stretch (ketone)

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional safety guidance and experimental validation. All laboratory work should be conducted in accordance with established safety protocols and regulations.

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## References

- 1. 4-Oxopentanenitrile | C<sub>5</sub>H<sub>7</sub>NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-oxopentanenitrile | C<sub>6</sub>H<sub>9</sub>NO | CID 10129921 - PubChem [pubchem.ncbi.nlm.nih.gov]
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